N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride
Description
N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a methylsulfonyl group, an ethyl linker, and an acetamide moiety bound to a meta-tolyl (3-methylphenyl) group. This compound shares structural motifs with matrix metalloproteinase (MMP) inhibitors and other bioactive molecules targeting inflammation or neurological pathways .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S.ClH/c1-14-4-3-5-15(12-14)13-16(20)17-6-7-18-8-10-19(11-9-18)23(2,21)22;/h3-5,12H,6-11,13H2,1-2H3,(H,17,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKSPFHXOAJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
Piperazine reacts with methanesulfonyl chloride (mesyl chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or NaOH). The exothermic reaction proceeds at 0–5°C to minimize side products:
$$
\text{Piperazine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base, 0–5°C}} \text{4-(Methylsulfonyl)piperazine} + \text{HCl}
$$
Yields exceed 85% after aqueous workup and recrystallization from ethanol.
Alkylation to Form N-(2-Chloroethyl)-4-(Methylsulfonyl)piperazine
The ethylenediamine linker is introduced via alkylation.
Reaction Conditions
4-(Methylsulfonyl)piperazine reacts with 1-bromo-2-chloroethane in acetonitrile at reflux (80°C) for 12 hours, using potassium carbonate as a base. The product is isolated via solvent evaporation and purified via column chromatography (silica gel, ethyl acetate/hexane):
$$
\text{4-(Methylsulfonyl)piperazine} + \text{BrCH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{N-(2-Chloroethyl)-4-(methylsulfonyl)piperazine}
$$
Synthesis of 2-(m-Tolyl)acetic Acid
The aromatic acetamide precursor is prepared via Friedel-Crafts alkylation.
Friedel-Crafts Protocol
m-Xylene reacts with chloroacetyl chloride in the presence of AlCl₃ at 0°C, followed by hydrolysis to yield 2-(m-tolyl)acetic acid. Alternative routes involve Grignard reactions or hydrolysis of nitriles.
Amide Coupling to Assemble the Target Compound
The final step couples N-(2-chloroethyl)-4-(methylsulfonyl)piperazine with 2-(m-tolyl)acetic acid.
Coupling Methods
Method A (EDC/HOBt):
2-(m-Tolyl)acetic acid (1.2 equiv) and EDC·HCl (1.5 equiv) are dissolved in DCM, followed by HOBt (1.5 equiv). After 30 minutes, N-(2-chloroethyl)-4-(methylsulfonyl)piperazine (1.0 equiv) is added, and the mixture stirs at room temperature for 24 hours. The product is extracted with DCM and purified via recrystallization (ethanol/water).
Method B (DCC/DMAP):
Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) facilitate coupling in THF. The reaction is filtered to remove dicyclohexylurea, and the crude product is chromatographed (SiO₂, methanol/chloroform).
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can target the acetamide moiety or the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Scaffolds
Several compounds in the evidence share critical structural features, enabling comparative analysis:
Functional Group Impact on Bioactivity
- Sulfonyl Groups: The methylsulfonyl group in the target compound may improve solubility and enzyme interactions compared to non-sulfonylated analogues (e.g., Compounds 13–18 in ). Ethylsulfonyl derivatives () might exhibit altered pharmacokinetics due to increased steric bulk .
- Aromatic Substituents: The m-tolyl group provides moderate lipophilicity, balancing membrane permeability and target engagement.
- Chloro/Methoxy Substituents : Electron-withdrawing groups (e.g., chloro in Compound 14) may strengthen binding to hydrophobic enzyme pockets, while methoxy groups (Compound 13) could reduce metabolic stability .
Pharmacological Implications
- The methylsulfonyl group’s electronegativity may mimic sulfate or phosphate groups in enzyme substrates, enhancing competitive inhibition .
Research Findings and Gaps
- Structural Analysis : X-ray crystallography of analogous compounds () reveals planar aromatic systems and hydrogen-bonding motifs critical for activity . The target compound’s nitro or sulfonyl groups may adopt similar conformations.
- Knowledge Gaps: Direct comparative data on binding affinity, toxicity, and metabolic stability are needed to validate hypotheses derived from structural comparisons.
Biological Activity
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial, anticonvulsant, and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C14H20N2O3S·HCl
- Molecular Weight : 296.39 g/mol
- CAS Number : Not specified in the search results.
The compound exhibits biological activity primarily through its interactions with various molecular targets. The piperazine moiety is known to enhance binding affinity to receptors involved in neurotransmission and microbial inhibition. The methylsulfonyl group may contribute to increased solubility and bioavailability, facilitating its action in biological systems.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | |
| Enterococcus faecalis | 62.5 - 125 μM | |
| Escherichia coli | Not specified |
The compound's action appears to be bactericidal, inhibiting protein synthesis and disrupting nucleic acid production pathways. Notably, it shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin in certain assays .
Anticonvulsant Activity
In animal models, derivatives of this compound have been evaluated for anticonvulsant properties. The findings suggest that modifications to the piperazine structure can significantly influence efficacy.
Table 2: Anticonvulsant Activity Data
| Compound Variant | Efficacy (compared to Phenytoin) | Reference |
|---|---|---|
| Lipophilic Derivatives | Higher efficacy at 4 hours | |
| Less Lipophilic Variants | Lower efficacy at shorter time points |
The structure-activity relationship (SAR) studies indicate that lipophilic compounds tend to have better penetration into the central nervous system (CNS), which correlates with enhanced anticonvulsant activity.
Q & A
Q. Critical Parameters :
- Temperature control during sulfonylation to avoid side reactions .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates .
Which analytical techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
Structural Confirmation :
- ¹H/¹³C NMR : Verify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons from m-tolyl at δ 7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₆N₃O₃S⁺) .
Q. Purity Assessment :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect impurities .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Advanced Research Question
Methodological Approach :
Functional Group Modifications :
- Replace the m-tolyl group with substituted aryl rings (e.g., fluorophenyl, pyridyl) to assess steric/electronic effects on target binding .
- Vary the sulfonyl group (e.g., methylsulfonyl vs. phenylsulfonyl) to modulate pharmacokinetics .
Biological Assays :
- Test derivatives in in vitro enzyme inhibition assays (e.g., kinase or GPCR targets) using fluorescence polarization or radiometric methods .
Data Correlation :
- Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins to rationalize activity trends .
How should researchers resolve contradictions in pharmacological data across studies?
Advanced Research Question
Potential Sources of Discrepancy :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP concentration in kinase assays) .
- Compound Purity : Impurities >5% (detected via HPLC) may skew IC₅₀ values .
Q. Resolution Strategies :
- Standardized Protocols : Adopt uniform assay conditions (e.g., 10 µM ATP in kinase assays) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What computational methods predict the compound’s target interactions and metabolic stability?
Advanced Research Question
In Silico Workflow :
Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets .
Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess piperazine flexibility in the binding pocket .
ADMET Prediction :
- CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
- Solubility : Predict logP values (e.g., XLogP3) and correlate with experimental shake-flask data .
How can solubility and stability be optimized for in vivo studies?
Advanced Research Question
Strategies :
- Salt Forms : Compare hydrochloride vs. mesylate salts for enhanced aqueous solubility .
- Co-solvents : Use 10% DMSO/90% saline for parenteral formulations, ensuring <0.1% aggregation via dynamic light scattering .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
What methodologies assess the compound’s in vitro and in vivo efficacy?
Advanced Research Question
In Vitro :
- Dose-Response Curves : Generate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays .
- Target Engagement : Measure cAMP levels (for GPCR targets) via ELISA .
Q. In Vivo :
- Pharmacokinetics : Administer 10 mg/kg IV/orally to rodents; collect plasma for LC-MS/MS analysis (t½, Cₘₐₓ) .
- Toxicity Screening : Perform acute toxicity studies (OECD 423) with histopathological analysis .
How are structural analogs used to elucidate the pharmacophore?
Advanced Research Question
Approach :
- Bioisosteric Replacement : Substitute the acetamide with urea or sulfonamide groups to assess hydrogen-bonding requirements .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to map binding interactions .
What strategies mitigate off-target effects during preclinical development?
Advanced Research Question
Methods :
- Selectivity Screening : Test against panels of related enzymes/receptors (e.g., 50-kinase panel) .
- CRISPR Knockout Models : Validate target specificity in KO cell lines .
How is batch-to-batch variability controlled during scale-up?
Advanced Research Question
Quality Control :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
